molecular formula C4H4ClNO2S B8687326 1H-pyrrole-3-sulfonyl chloride

1H-pyrrole-3-sulfonyl chloride

Cat. No. B8687326
M. Wt: 165.60 g/mol
InChI Key: ASFNGLILFCMNSB-UHFFFAOYSA-N
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Patent
US06743913B2

Procedure details

A suspension of 16.9 g (100 mmol) of Compound 1 and 22.9 g (110 mmol) of phosphorus pentachloride in 750 ml of diethyl ether was stirred at room temperature for 2 hours, and was then refluxed for 4 hours. After the reaction mixture was allowed to cooled down, it was filtered. The filtrate was washed successively with ice water (twice), a chilled, saturated aqueous solution of sodium hydrogencarbonate, ice water and a chilled, saturated aqueous solution of sodium chloride. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure, whereby 11.2 g of 3-pyrrolesulfonyl chloride were obtained as crude crystals.
Name
Compound 1
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([S:6]([O-:9])(=O)=[O:7])=[CH:2]1.[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:12]>C(OCC)C>[NH:1]1[CH:5]=[CH:4][C:3]([S:6]([Cl:12])(=[O:9])=[O:7])=[CH:2]1 |f:0.1|

Inputs

Step One
Name
Compound 1
Quantity
16.9 g
Type
reactant
Smiles
N1C=C(C=C1)S(=O)(=O)[O-].[Na+]
Name
Quantity
22.9 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cooled down
FILTRATION
Type
FILTRATION
Details
it was filtered
WASH
Type
WASH
Details
The filtrate was washed successively with ice water (twice), a chilled, saturated aqueous solution of sodium hydrogencarbonate, ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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